(5-Fluoro-2-(trifluoromethyl)pyridin-4-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine is a chemical compound characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a pyridine ring
Vorbereitungsmethoden
One common method involves the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another approach relies on assembling the pyridine ring from a trifluoromethyl-containing building block . The choice of method depends on the desired target compound and the specific reaction conditions required.
Analyse Chemischer Reaktionen
1-[5-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-[5-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various organic compounds.
Biology: It is used in the study of biological processes and the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 1-[5-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and a trifluoromethyl group enhances its binding affinity to target molecules, leading to the modulation of various biological processes . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1-[5-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine can be compared with other similar compounds, such as:
1H-pyrrolo[2,3-b]pyridine derivatives:
Indole derivatives: These compounds have been investigated for their antiviral activity and other biological properties.
The uniqueness of 1-[5-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine lies in its specific chemical structure, which imparts distinctive physical and chemical properties, making it suitable for a wide range of applications.
Eigenschaften
Molekularformel |
C7H6F4N2 |
---|---|
Molekulargewicht |
194.13 g/mol |
IUPAC-Name |
[5-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine |
InChI |
InChI=1S/C7H6F4N2/c8-5-3-13-6(7(9,10)11)1-4(5)2-12/h1,3H,2,12H2 |
InChI-Schlüssel |
OPUIKRDBQPOUMY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CN=C1C(F)(F)F)F)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.